molecular formula C52H72N12O11 B12400268 MC-Val-Cit-PAB-Amide-TLR7 agonist 4

MC-Val-Cit-PAB-Amide-TLR7 agonist 4

Katalognummer: B12400268
Molekulargewicht: 1041.2 g/mol
InChI-Schlüssel: ABHUQCRIABWZHT-VPHSWYRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The preparation of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the coupling of various intermediates. The industrial production methods typically involve the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the precise assembly of the compound’s complex structure .

Analyse Chemischer Reaktionen

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of MC-Val-Cit-PAB-Amide-TLR7 agonist 4 involves its interaction with toll-like receptors 7 and 8 (TLR7 and TLR8). Upon binding to these receptors, the compound activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the activation of immune cells. This immune-stimulatory effect is the basis for its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

MC-Val-Cit-PAB-Amide-TLR7 agonist 4 is unique in its dual targeting of HER2-TLR7 and HER2-TLR8 pathways. Similar compounds include:

These compounds share similar immune-stimulatory properties but differ in their specific targets and applications.

Eigenschaften

Molekularformel

C52H72N12O11

Molekulargewicht

1041.2 g/mol

IUPAC-Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C52H72N12O11/c1-8-73-30-38-60-43-44(35-15-11-12-16-36(35)58-45(43)53)64(38)31-51(4,5)75-28-26-55-48(70)52(6,7)62-50(72)74-29-33-19-21-34(22-20-33)57-46(68)37(17-14-25-56-49(54)71)59-47(69)42(32(2)3)61-39(65)18-10-9-13-27-63-40(66)23-24-41(63)67/h11-12,15-16,19-24,32,37,42H,8-10,13-14,17-18,25-31H2,1-7H3,(H2,53,58)(H,55,70)(H,57,68)(H,59,69)(H,61,65)(H,62,72)(H3,54,56,71)/t37-,42-/m0/s1

InChI-Schlüssel

ABHUQCRIABWZHT-VPHSWYRMSA-N

Isomerische SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N

Kanonische SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O)C5=CC=CC=C5N=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.